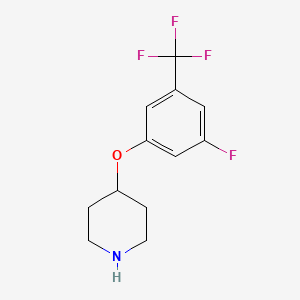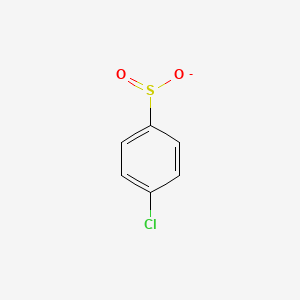
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole is an organic compound with a complex structure that includes a nitro group, a methoxy group, and a dihydroindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a suitable indole derivative, followed by methylation and subsequent reduction to introduce the dihydro functionality. The reaction conditions often involve the use of strong acids for nitration, methylating agents like methyl iodide, and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydride or lithium aluminum hydride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-dimethyl-5-methoxy-4,5’-biisoxazole
- 3,3-dimethyl-5-methoxy-4,5’-bi-1,2-oxazole
Uniqueness
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole is unique due to the presence of both a nitro group and a methoxy group on the indole core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole |
InChI |
InChI=1S/C11H14N2O3/c1-11(2)6-12-8-5-9(13(14)15)10(16-3)4-7(8)11/h4-5,12H,6H2,1-3H3 |
Clé InChI |
MIHSPMIQTDLALK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2=CC(=C(C=C21)OC)[N+](=O)[O-])C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8685580.png)



